1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

Catalog No.
S3088529
CAS No.
69906-07-6
M.F
C10H11NO
M. Wt
161.204
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

CAS Number

69906-07-6

Product Name

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Molecular Formula

C10H11NO

Molecular Weight

161.204

InChI

InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2

InChI Key

HJEYKUWXOZQEEE-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)C=O)NC1

Solubility

not available

Synthesis and Chemical Reactions

One area of research explores the synthesis of THQ-8-aldehyde itself and its use as a building block for more complex quinoline derivatives. A recent study by Hamama et al. (2018) describes advancements in synthesizing quinoline derivatives, including THQ-8-aldehyde. This research highlights the potential of THQ-8-aldehyde in developing novel fused or binary heterocyclic systems with a quinoline core [].

Another area of research investigates the chemical reactivity of THQ-8-aldehyde. Studies by Zhengbo Zhu and Seidel (2017) explore redox-neutral annulations. Their work demonstrates that 1,2,3,4-tetrahydroisoquinoline can undergo reactions with 2-alkylquinoline-3-carbaldehydes (compounds related to THQ-8-aldehyde) to form new cyclic structures. This process involves functionalization of carbon-hydrogen bonds without a change in oxidation state and is promoted by acetic acid [].

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is a heterocyclic organic compound characterized by its molecular formula C10H11NO and a molecular weight of 161.204 g/mol. This compound features a tetrahydroquinoline core with an aldehyde functional group located at the 8th position, making it a derivative of quinoline. Its structural uniqueness contributes to its diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .

As mentioned earlier, research on THQ-CHO itself is scarce. However, its potential significance lies in its use as a building block for more complex molecules targeting specific biological processes. By attaching various functional groups to the THQ-CHO scaffold, scientists can design molecules that interact with receptors or enzymes in the body, potentially leading to therapeutic effects [].

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid (1,2,3,4-Tetrahydroquinoline-8-carboxylic acid).
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol (1,2,3,4-Tetrahydroquinoline-8-methanol).
  • Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
  • Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde under acidic or basic conditions.

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde exhibits significant biological activity. It primarily targets the retinoic acid receptor-related orphan receptor (ROR), acting as an inverse agonist. This interaction influences the Th17/IL-17 signaling pathway, demonstrating reasonable antiproliferative activity against cancer cell lines, particularly in androgen receptor-positive prostate cancer. The compound effectively inhibits colony formation and reduces the expression of oncogenes associated with cancer progression.

The synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-aminoacetophenone and aldehydes under acidic conditions to promote cyclization.
  • Formylation Reactions: Using formylating agents on tetrahydroquinolines to introduce the aldehyde functional group.
  • Reductive Amination: Involving the reaction of an amine with an appropriate ketone or aldehyde followed by reduction .

This compound has numerous applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
  • Biology: Utilized in enzyme interaction studies and as a probe in biological assays.
  • Industry: Employed in producing dyes, antioxidants, and corrosion inhibitors .

Interaction studies involving 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde have revealed its role in modulating biological pathways. Its ability to inhibit ROR activity suggests potential therapeutic applications in treating diseases related to aberrant signaling pathways. Studies have shown its effectiveness in targeting specific cancer cell lines and influencing gene expression related to tumor growth.

Several compounds share structural similarities with 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde. Here’s a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
1,2,3,4-TetrahydroisoquinolineLacks an aldehyde groupDifferent reactivity and applications
QuinolineFully aromatic parent compoundLess reactive in hydrogenation and formylation
8-QuinolinecarboxaldehydeSimilar structure but lacks tetrahydro configurationAffects chemical properties and applications

The uniqueness of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde lies in its combination of a tetrahydroquinoline core with an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .

The investigation of C-8 formylated tetrahydroquinolines began in earnest with the discovery of CE3F4, a 5,7-dibromo-1-formyl-6-fluoro-tetrahydroquinoline, as a selective inhibitor of the exchange protein directly activated by cAMP (Epac1) in 2012. Courilleau et al. demonstrated that CE3F4 blocked Epac1-mediated Rap1 activation without affecting protein kinase A, establishing tetrahydroquinoline derivatives as tools for studying cAMP signaling. Subsequent structure-activity relationship (SAR) studies in 2017 revealed that the C-8 formyl group was critical for maintaining inhibitory potency. Comparative analyses showed that removal of the formyl group (as in analog 7) reduced Epac1 inhibition by 30% at 50 μM concentrations, while substitution with an acetyl group (analog 9) caused an even greater activity loss. These findings catalyzed interest in developing synthetic routes to access C-8 formylated derivatives with improved pharmacological profiles.

The field expanded significantly after 2020 with the introduction of borrowing hydrogen methodologies using manganese catalysts, which enabled efficient construction of tetrahydroquinoline scaffolds. Most recently, electrochemical synthesis techniques reported in 2024 have provided room-temperature routes to C-8 functionalized derivatives using acetonitrile as both hydrogen and cyanomethyl sources. This progression from pharmacological discovery to synthetic innovation underscores the compound's enduring relevance in chemical biology.

Position within Tetrahydroquinoline Derivative Family

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde occupies a unique niche within the tetrahydroquinoline family due to three defining features:

  • Stereoelectronic Profile: The aldehyde group at C-8 creates an electron-deficient aromatic system that enhances hydrogen bonding capacity compared to methyl or hydroxyl substituents. This property is crucial for interactions with Epac1's nucleotide-binding domain.
  • Regiochemical Specificity: Unlike C-5 or C-7 substituted analogs, the C-8 position exhibits distinct reactivity in electrophilic aromatic substitution. Aluminum chloride-mediated bromination of 6-fluoro-2-methylquinoline preferentially occurs at C-5 and C-7, necessitating specialized conditions for C-8 functionalization.
  • Conformational Effects: X-ray crystallography of CE3F4 derivatives reveals that the C-8 formyl group induces a boat conformation in the tetrahydroquinoline ring, which optimizes binding to Epac1's hydrophobic pocket.
PositionCommon SubstituentsBiological Impact
C-5BromineEnhances potency (3-fold vs. non-brominated)
C-7BromineSynergistic with C-5 Br for EPAC1 inhibition
C-8FormylCritical for maintaining IC50 <50 μM
N-1Formyl/AcetylFormyl required for stereochemical control

Significance of C-8 Aldehyde Functionality in Research Context

The C-8 aldehyde group serves multiple roles in the compound's research applications:

Pharmacological Significance:

  • Direct hydrogen bonding with Epac1's Glu305 residue, as shown in molecular docking studies.
  • Modulation of electron density in the aromatic ring, enhancing π-π interactions with Phe300 in the target protein.
  • Stabilization of the bioactive conformation through intramolecular hydrogen bonding with the N-1 formyl group.

Synthetic Versatility:

  • Serves as a handle for subsequent derivatization via reductive amination or aldol condensation.
  • Enables chelation-assisted C-H functionalization at adjacent positions.
  • Participates in cyclization reactions to access polycyclic architectures.

Recent electrochemical studies demonstrated that the C-8 aldehyde can act as an electron-deficient center in hydrocyanomethylation reactions, allowing direct introduction of cyanomethyl groups without pre-functionalization. This dual reactivity as both electrophile and hydrogen acceptor has made it a linchpin in cascade reactions for nitrogen heterocycle synthesis.

Evolution of Synthetic and Analytical Research Approaches

Synthetic Methodologies:

  • Early-stage Synthesis (2012–2017):
    • AlCl3-mediated bromination/formylation sequences (5 steps, 12–18% overall yield).
    • Chiral resolution using prolinoyl chloride auxiliaries.
  • Borrowing Hydrogen Catalysis (2020):

    • Mn(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols.
    • Atom-economical one-pot process (78–92% yield).
  • Electrochemical Synthesis (2024):

    • Constant current electrolysis (10 mA/cm²) in acetonitrile/KHCO3.
    • Room-temperature C-8 functionalization (84–95% yield).

Analytical Advances:

  • X-Ray Crystallography: Enabled absolute configuration determination of diastereomers (e.g., 12a vs 12b).
  • In Situ NMR: Monitored formyl group stability under hydrogenation conditions.
  • DFT Calculations: Modeled the aldehyde's role in transition-state stabilization during Epac1 binding.

The table below contrasts key synthetic parameters across methodologies:

ParameterAlCl3 MethodMn CatalysisElectrochemical
Temperature (°C)110–14012025
Catalyst Loading20 mol%2 mol%0 mol%
Reaction Time (h)48–72186
Atom Economy (%)388995

These developments have transformed 1,2,3,4-tetrahydroquinoline-8-carbaldehyde from a challenging synthetic target to a tractable intermediate for drug discovery programs. The integration of electrochemical methods with continuous flow systems represents the next frontier in scalable production.

XLogP3

1.8

Dates

Modify: 2023-08-18

Explore Compound Types